molecular formula C19H14N4O2 B5005647 5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate

5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate

カタログ番号 B5005647
分子量: 330.3 g/mol
InChIキー: DTDRAUSVBDLGKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PFI-3 and has been found to have a range of biochemical and physiological effects on various systems in the body.

作用機序

The mechanism of action of PFI-3 involves the inhibition of the histone methyltransferase SETD7. This enzyme is responsible for the methylation of histone H3 at lysine 4, which is involved in the regulation of gene expression. PFI-3 binds to the active site of SETD7 and prevents the transfer of the methyl group to the histone substrate. This results in a decrease in the methylation of histone H3 and a subsequent alteration in gene expression.
Biochemical and Physiological Effects:
PFI-3 has been found to have a range of biochemical and physiological effects on various systems in the body. In addition to its effects on SETD7 and the GABA receptor, PFI-3 has also been shown to inhibit the activity of the protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. PFI-3 has also been found to have anti-inflammatory effects, where it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells.

実験室実験の利点と制限

One of the main advantages of PFI-3 is its specificity for SETD7, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of PFI-3 is its relatively low potency, which may require higher concentrations for effective inhibition. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on PFI-3. One area of interest is the development of more potent and selective inhibitors of SETD7, which may have greater therapeutic potential for diseases associated with dysregulated gene expression. Another area of interest is the investigation of PFI-3 in combination with other epigenetic modifiers, which may have synergistic effects on gene expression. Finally, the potential applications of PFI-3 in the field of neurobiology, particularly in the modulation of GABA receptor activity, warrant further investigation.

合成法

The synthesis method for PFI-3 involves a multi-step process that includes the use of various chemical reagents and solvents. The first step involves the reaction of 3-bromo-1H-pyrazole with 3-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst to form 3-(1H-pyrazol-3-yl)phenylboronic acid. This intermediate is then reacted with 3-chloropyridine in the presence of a base to form 5-(3-(1H-pyrazol-3-yl)phenyl)-3-pyridinyl-2-furanone. The final step involves the reaction of this intermediate with trifluoroacetic anhydride to form the trifluoroacetate salt of PFI-3.

科学的研究の応用

PFI-3 has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of epigenetics, where PFI-3 has been shown to inhibit the activity of the histone methyltransferase SETD7. This enzyme is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and diabetes. PFI-3 has also been found to have potential applications in the field of neurobiology, where it has been shown to modulate the activity of the GABA receptor. This receptor is involved in the regulation of neuronal activity and has been implicated in various neurological disorders, including epilepsy and anxiety.

特性

IUPAC Name

5-[3-(1H-pyrazol-5-yl)phenyl]-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-19(22-15-5-2-9-20-12-15)18-7-6-17(25-18)14-4-1-3-13(11-14)16-8-10-21-23-16/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDRAUSVBDLGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。